molecular formula C18H22ClN3O3S B11402130 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11402130
M. Wt: 395.9 g/mol
InChI Key: BNBBLBLLYXFXSQ-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C₁₇H₁₈ClNO₄ , is a fascinating member of the pyrimidine family. Its structure combines a pyrimidine core with functional groups that confer unique properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    5-Chloro-2,4-dimethoxyphenyl isocyanate: serves as a key intermediate. It can be synthesized from via reaction with or .

  • The isocyanate reacts with N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide to form the desired compound.
Reaction Conditions::
  • Isocyanate formation: Phosgene or diphosgene in anhydrous solvent.
  • Compound formation: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in a suitable solvent.

Industrial Production:: Industrial-scale production typically involves optimized batch or continuous processes. specific details remain proprietary.

Chemical Reactions Analysis

Reactions::

    Substitution: The compound can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield secondary amines.

    Oxidation: Oxidation of the sulfur atom could lead to sulfoxides or sulfones.

Common Reagents and Conditions::

    Substitution: Alkyl halides, amines, or thiols as nucleophiles.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).

Major Products::
  • Nucleophilic substitution: Various derivatives with modified substituents.
  • Reduction: Secondary amines.
  • Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects (e.g., antitumor, anti-inflammatory).

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H22ClN3O3S/c1-4-9-26-18-21-11-13(19)16(22-18)17(23)20-8-7-12-5-6-14(24-2)15(10-12)25-3/h5-6,10-11H,4,7-9H2,1-3H3,(H,20,23)

InChI Key

BNBBLBLLYXFXSQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl

Origin of Product

United States

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